molecular formula C20H18N2O B14597305 Agn-PC-0nig3J CAS No. 61074-93-9

Agn-PC-0nig3J

Cat. No.: B14597305
CAS No.: 61074-93-9
M. Wt: 302.4 g/mol
InChI Key: GGSJXUHLMLONOQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Agn-PC-0nig3J undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions can vary, but they often involve the use of strong oxidizing or reducing agents, as well as specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Agn-PC-0nig3J has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may have potential applications in drug development and therapeutic treatments. Additionally, in industry, this compound could be utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Agn-PC-0nig3J involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Agn-PC-0nig3J can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with similar molecular structures or functional groups. The specific properties and applications of this compound may differ from these compounds, making it a valuable addition to the field of chemical research.

Properties

CAS No.

61074-93-9

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

3-(2-but-3-en-2-ylphenoxy)-6-phenylpyridazine

InChI

InChI=1S/C20H18N2O/c1-3-15(2)17-11-7-8-12-19(17)23-20-14-13-18(21-22-20)16-9-5-4-6-10-16/h3-15H,1H2,2H3

InChI Key

GGSJXUHLMLONOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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